Benamocaine

Beschreibung

Benamocaine is a local anesthetic agent historically referenced in pharmaceutical literature, categorized among ester-type anesthetics due to its structural and functional similarities to compounds like benzocaine and cocaine . While detailed pharmacological data on Benamocaine is scarce in modern literature, its inclusion in the Derwent Drug File Thesaurus (1998) alongside established anesthetics such as benzocaine and bupivacaine suggests its role in blocking sodium channels to inhibit neuronal signal transmission . The compound’s name follows the "-caine" suffix convention, typical of ester or amide anesthetics, though its exact chemical structure remains unspecified in available sources.

Eigenschaften

CAS-Nummer |

39787-47-8 |

|---|---|

Molekularformel |

C19H21NO2 |

Molekulargewicht |

295.382 |

IUPAC-Name |

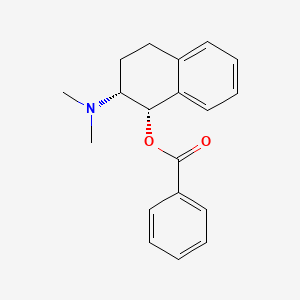

1-Naphthalenol, 2-(dimethylamino)-1,2,3,4-tetrahydro-, benzoate (ester), cis- |

InChI |

InChI=1S/C19H21NO2/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-,18+/m1/s1 |

InChI-Schlüssel |

LBQGJHNNGUZLOH-MSOLQXFVSA-N |

SMILES |

CN(C)[C@@H]1CCc2ccccc2[C@@H]1OC(=O)c3ccccc3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Benamocaine; YAU-17 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Benamocaine’s pharmacological profile can be inferred through comparison with well-characterized local anesthetics. Below is a detailed analysis of its similarities and differences with benzocaine, cocaine, and bupivacaine.

Table 1: Structural and Functional Comparison of Benamocaine and Analogous Compounds

Key Findings:

Chemical Class :

- Benamocaine is likely an ester-based anesthetic , akin to benzocaine and cocaine, due to shared naming conventions and historical classifications . Esters are hydrolyzed by plasma esterases, resulting in shorter durations compared to amides like bupivacaine .

- Bupivacaine’s amide structure confers metabolic stability, requiring hepatic processing for elimination .

Clinical Applications :

- Benamocaine’s inferred topical use aligns with benzocaine, which is employed in over-the-counter products for mucosal pain relief .

- Cocaine retains niche use in otolaryngology due to its vasoconstrictive properties, while bupivacaine’s long duration makes it suitable for surgical anesthesia .

Toxicity Profiles: Benamocaine’s safety data is unverified, but ester anesthetics generally exhibit lower systemic toxicity than amides. However, ester metabolites (e.g., para-aminobenzoic acid in benzocaine) can trigger allergic reactions or methemoglobinemia . Cocaine’s adrenergic effects pose risks of hypertension and arrhythmias, whereas bupivacaine’s cardiotoxicity limits its maximum dosage .

Mechanistic and Pharmacokinetic Insights

- Sodium Channel Blockade : Like all local anesthetics, Benamocaine likely inhibits voltage-gated sodium channels, preventing depolarization and pain signal transmission. Esters typically exhibit lower potency than amides due to faster metabolism .

- Metabolism : Ester anesthetics like Benamocaine are hydrolyzed by plasma cholinesterases, whereas amides (e.g., bupivacaine) undergo cytochrome P450-mediated degradation. This distinction affects duration and drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.